BenchChemオンラインストアへようこそ!

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Lipophilicity LogP Medicinal Chemistry

Essential for BAY 41-2272 sGC activator synthesis, featuring a cyclopropyl group for optimal LogP (1.84) and metabolic stability. Direct replacement with analogs invalidates SAR. Solid powder form facilitates automated dispensing, ensuring reproducibility in medchem campaigns.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 1936647-59-4
Cat. No. B1434593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
CAS1936647-59-4
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=C3C(=C2)C=NN3
InChIInChI=1S/C9H9N3/c1-2-6(1)7-3-8-5-11-12-9(8)10-4-7/h3-6H,1-2H2,(H,10,11,12)
InChIKeyQGWKNOFHKSCYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine (CAS 1936647-59-4): Core Scaffold Properties and Procurement Context


5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a bicyclic heteroaromatic building block (C₉H₉N₃, MW 159.19) featuring a cyclopropyl substituent at the 5‑position of the fused pyrazole‑pyridine ring system. The pyrazolo[3,4‑b]pyridine core is a privileged scaffold in medicinal chemistry, frequently serving as a hinge‑binding motif for kinase inhibitors [1]. This specific compound is supplied as a research‑grade intermediate (typically ≥95% purity) and is employed as a key precursor in the synthesis of pharmacologically active derivatives, most notably the soluble guanylate cyclase (sGC) activator BAY 41‑2272 [2].

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine: Why In‑Class Analogs Cannot Be Interchanged in Medicinal Chemistry Programs


The pyrazolo[3,4‑b]pyridine scaffold is chemically tunable, but even minor substituent variations at the 5‑position profoundly alter physicochemical properties, synthetic accessibility, and downstream derivative performance. The cyclopropyl group confers a unique combination of lipophilicity (LogP ≈ 1.84), conformational constraint, and metabolic stability that is not replicated by methyl (LogP ≈ 0.96), phenyl (LogP > 3.0), chloro, or unsubstituted analogs . These differences directly impact cellular permeability, off‑target binding, and the success of structure‑activity relationship (SAR) campaigns. Therefore, direct substitution of 5‑cyclopropyl‑1H‑pyrazolo[3,4‑b]pyridine with a cheaper or more readily available analog will invalidate quantitative SAR models, alter pharmacokinetic profiles, and may completely abolish the desired biological activity of the final derivative [1].

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine: Comparative Quantitative Evidence for Informed Procurement


Lipophilicity (LogP) as a Key Selectivity and Permeability Determinant

The 5‑cyclopropyl derivative exhibits a calculated LogP of 1.8353 . This value is 1.9‑fold higher than the unsubstituted core (LogP 0.9579) [1] and significantly lower than a typical 5‑phenyl analog (estimated LogP >3.0), placing it in an optimal range for balancing membrane permeability and aqueous solubility. The cyclopropyl group thus provides a calibrated increase in lipophilicity without the excessive hydrophobic bulk that can lead to promiscuous binding or poor solubility.

Lipophilicity LogP Medicinal Chemistry Drug Design

Topological Polar Surface Area (TPSA) and CNS Drug‑Likeness

The target compound possesses a TPSA of 41.57 Ų , identical to the unsubstituted core [1]. This value falls well below the 60‑90 Ų threshold typically required for passive blood‑brain barrier penetration. When combined with its enhanced lipophilicity (LogP 1.8353), the 5‑cyclopropyl derivative meets the empirical rules for CNS drug‑likeness (e.g., Wager criteria: TPSA < 70 Ų, LogP 1‑4). In contrast, the 5‑chloro analog has a TPSA of 28.68 Ų (calculated) which is below the minimum recommended value for avoiding P‑glycoprotein efflux, while 5‑phenyl analogs often exceed the 90 Ų TPSA ceiling.

TPSA CNS Drug Design Physicochemical Properties Blood‑Brain Barrier

Rotatable Bond Count and Conformational Restriction

5‑Cyclopropyl‑1H‑pyrazolo[3,4‑b]pyridine contains exactly one rotatable bond (the cyclopropyl ring itself can undergo limited rotation) . The unsubstituted core has zero rotatable bonds, whereas 5‑methyl and 5‑ethyl analogs introduce 1 and 2 freely rotating bonds, respectively, increasing conformational entropy and potentially reducing target binding affinity. The cyclopropyl group is unique among small alkyl substituents in that it restricts side‑chain flexibility while adding minimal rotational degrees of freedom. This constraint is hypothesized to favor the bioactive conformation in downstream derivatives, as documented in a review of cyclopropyl‑containing clinical candidates [1].

Conformational Restriction Rotatable Bonds Molecular Rigidity Binding Affinity

Commercial Purity Grade and Hazard Classification

The compound is routinely available at 95‑98% purity from established research chemical suppliers . Its GHS classification includes Skin Irritation (Category 2), Eye Irritation (Category 2A), and STOT Single Exposure (Category 3, respiratory system) . This is a common profile for heteroaromatic building blocks of this size. In contrast, the 5‑chloro analog carries additional aquatic toxicity hazards (H400‑series statements), and the 5‑methyl analog is flagged for oral toxicity (H302). The absence of acute oral toxicity or environmental hazard statements simplifies shipping, storage, and waste disposal for laboratories with standard chemical hygiene plans.

Purity Safety Procurement GHS Classification

Molecular Weight and Physical State for Automated Liquid Handling

With a molecular weight of 159.19 g/mol and a predicted density of 1.4 ± 0.1 g/cm³ , the compound is a solid at room temperature (melting point not reported but inferred from density and boiling point). This contrasts with the 5‑methyl analog (MW 133.15) and 5‑chloro analog (MW 153.57), which may be oils or low‑melting solids. The higher MW and solid state of the 5‑cyclopropyl derivative facilitate accurate gravimetric dispensing in automated high‑throughput experimentation (HTE) platforms, reducing volumetric handling errors associated with viscous liquids or hygroscopic solids.

Molecular Weight Automated Synthesis Physical State Logistics

Documented Utility as a Precursor to sGC Activator BAY 41‑2272

5‑Cyclopropyl‑1H‑pyrazolo[3,4‑b]pyridine serves as the direct synthetic precursor to BAY 41‑2272 (5‑cyclopropyl‑2‑[1‑(2‑fluorobenzyl)‑1H‑pyrazolo[3,4‑b]pyridin‑3‑yl]pyrimidin‑4‑amine), a well‑characterized nitric oxide‑independent soluble guanylate cyclase (sGC) activator [1]. BAY 41‑2272 has demonstrated vasorelaxant activity in human corpus cavernosum tissue (EC₅₀ = 0.3–1.0 μM) and is used as a pharmacological tool to dissect NO‑sGC‑cGMP signaling [2]. While unsubstituted, methyl, or chloro analogs can in principle be elaborated to related sGC modulators, the 5‑cyclopropyl substitution pattern is explicitly required for the BAY 41‑2272 series, and changing this substituent yields compounds with drastically altered sGC activation profiles.

sGC Activator BAY 41‑2272 Pyrazolopyridine Cardiovascular Research

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine: Prioritized Application Scenarios Based on Differential Evidence


Synthesis of BAY 41‑2272 and Related sGC Activators for Cardiovascular Pharmacology

This compound is the essential starting material for preparing BAY 41‑2272, a widely used tool compound for probing NO‑independent sGC activation. The 5‑cyclopropyl group is integral to the molecule's pharmacophore; alternative 5‑substituted analogs do not reproduce the BAY 41‑2272 activity profile [1]. Researchers studying erectile dysfunction, pulmonary hypertension, or heart failure should procure this specific building block to ensure fidelity to published SAR and pharmacological data [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Permeability

With a calculated LogP of 1.8353 and TPSA of 41.57 Ų, 5‑cyclopropyl‑1H‑pyrazolo[3,4‑b]pyridine meets key physicochemical criteria for CNS drug‑likeness [1]. The cyclopropyl substituent enhances membrane permeability relative to the unsubstituted core (LogP 0.9579) while avoiding the excessive lipophilicity and solubility penalties of 5‑phenyl analogs. This makes it a preferred scaffold for designing brain‑penetrant kinase inhibitors or GPCR modulators [2].

High‑Throughput Parallel Synthesis and Automated Medicinal Chemistry Workflows

The compound's solid physical state, moderate molecular weight (159.19 g/mol), and favorable hazard profile (no acute oral toxicity or aquatic hazard statements) facilitate precise automated dispensing and reduce waste‑handling complexity [1]. It can be reliably weighed on automated powder‑dispensing platforms, ensuring reproducible stoichiometry across hundreds of reactions. This is a practical advantage over lower‑MW analogs that may be liquids or require special handling [2].

Conformationally Restricted Fragment‑Based Drug Discovery (FBDD)

The cyclopropyl ring introduces conformational constraint with only one rotatable bond, pre‑organizing the scaffold for target binding and reducing the entropic penalty upon complex formation [1]. This property is highly valued in fragment‑based approaches where rigid, low‑molecular‑weight scaffolds yield clearer SAR and higher‑resolution co‑crystal structures. The 5‑cyclopropyl derivative offers a distinct advantage over flexible 5‑ethyl or 5‑propyl analogs in FBDD campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.